molecular formula C23H23N3O2S B2979333 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955726-58-6

2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2979333
CAS No.: 955726-58-6
M. Wt: 405.52
InChI Key: QBFATMQWUJPYRF-UHFFFAOYSA-N
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Description

2-Benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and amine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both benzamido and isopropylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-benzamido-N-(4-propan-2-ylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-14(2)15-8-10-17(11-9-15)24-22(28)18-12-13-19-20(18)25-23(29-19)26-21(27)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFATMQWUJPYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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